Ácido 5S-hidroxi-6E,8Z,11Z,14Z,17Z-eicosapentaenoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

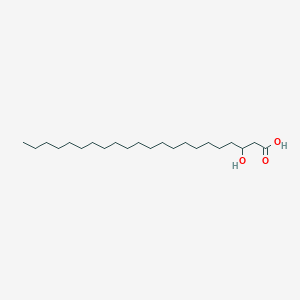

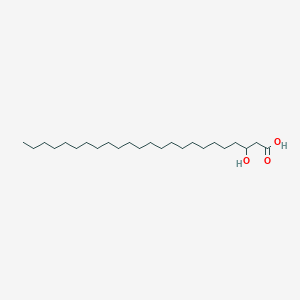

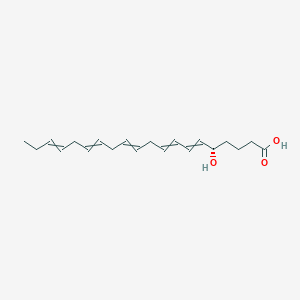

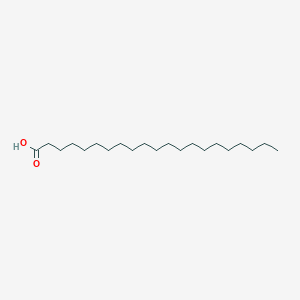

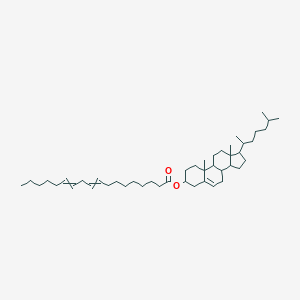

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxyeicosapentaenoic acid, which is a type of eicosanoid. Eicosanoids are signaling molecules derived from omega-3 and omega-6 fatty acids. This compound is characterized by the presence of a hydroxyl group and five conjugated double bonds. It is practically insoluble in water and exhibits acidic properties .

Aplicaciones Científicas De Investigación

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other bioactive eicosanoids.

Biology: It serves as a signaling molecule involved in various biological processes, including inflammation and immune responses.

Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.

Industry: It is used in the production of specialized dietary supplements and pharmaceuticals.

Mecanismo De Acción

Target of Action

5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .

Biochemical Pathways

The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .

Pharmacokinetics

It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.

Result of Action

The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .

Action Environment

The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .

Análisis Bioquímico

Biochemical Properties

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with various enzymes and proteins. It is an agonist of G protein-coupled receptor 119 (GPR119), a receptor that is highly expressed on eosinophils and basophils . It increases cAMP accumulation in cells expressing human GPR119 .

Cellular Effects

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid influences cell function by increasing glucose-induced insulin secretion from insulinoma pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . It also promotes the survival and proliferation of a number of cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .

Metabolic Pathways

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the 5-lipoxygenase (5-LO) pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by 5-lipoxygenase (5-LO). This enzyme catalyzes the addition of a hydroxyl group at the 5th carbon position of EPA, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express 5-lipoxygenase. These microorganisms or cell lines are fed with EPA, which is then converted to the target compound through enzymatic reactions .

Análisis De Reacciones Químicas

Types of Reactions

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of specific enzymes.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products Formed

Oxidation: 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.

Reduction: Saturated eicosapentaenoic acid derivatives.

Substitution: Various substituted eicosapentaenoic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): Another hydroxyeicosanoid with similar properties but one less double bond.

5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): An oxidized derivative of 5-HETE with potent proinflammatory effects.

5S-hydroxy-6E,8Z,11Z,14Z,17Z-docosapentaenoic acid (5-HEPE): A hydroxyeicosanoid derived from docosapentaenoic acid with similar biological activities.

Uniqueness

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific structure, which includes five conjugated double bonds and a hydroxyl group at the 5th carbon position. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Propiedades

Número CAS |

92008-51-0 |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |

Clave InChI |

FTAGQROYQYQRHF-BVMAXIEISA-N |

SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)